molecular formula C13H15Cl2NaO5 B115444 2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid CAS No. 141267-47-2

2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid

Cat. No. B115444
CAS RN: 141267-47-2
M. Wt: 345.15 g/mol
InChI Key: WJTBMLZWEDIMFJ-CHZGQIEOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid (TDDCHA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. TDDCHA is a derivative of the antibiotic erythromycin, and its unique chemical structure has been found to have a variety of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. This compound appears to bind to the ribosome, the cellular machinery responsible for protein synthesis, and prevent the proper assembly of new proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of interesting biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including some strains that are resistant to other antibiotics. This compound has also been found to have anti-inflammatory properties and to be a potent inhibitor of certain enzymes.

Advantages and Limitations for Lab Experiments

2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This compound is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. This compound is a complex molecule, and its synthesis can be challenging. It can also be expensive to produce, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on 2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including its interactions with the ribosome and other cellular components.
2. Exploration of the potential use of this compound as a therapeutic agent for bacterial infections and other diseases.
3. Investigation of the effects of this compound on gene expression and protein synthesis in various cell types.
4. Development of new synthetic methods for this compound that are more efficient and cost-effective.
5. Exploration of the potential use of this compound as a tool for studying the structure and function of the ribosome and other cellular components.
Conclusion
In conclusion, this compound is a synthetic compound that has a variety of interesting applications in scientific research. Its unique chemical structure and effects on cellular processes make it a valuable tool for investigating a wide range of biological phenomena. While there are some limitations to its use, this compound has many potential future directions for research that could lead to new discoveries and applications in the field of biotechnology.

Synthesis Methods

2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid is synthesized through a multi-step process that involves the reaction of erythromycin with various reagents and solvents. The synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid has been used in a wide range of scientific research applications, including studies on antibiotic resistance, protein synthesis, and gene expression. It has been found to inhibit the growth of certain bacteria and to have a variety of other interesting effects on cellular processes.

properties

CAS RN

141267-47-2

Molecular Formula

C13H15Cl2NaO5

Molecular Weight

345.15 g/mol

IUPAC Name

sodium;(3S,4S,5R)-7-(2,4-dichlorophenyl)-3,4,5-trihydroxyheptanoate

InChI

InChI=1S/C13H16Cl2O5.Na/c14-8-3-1-7(9(15)5-8)2-4-10(16)13(20)11(17)6-12(18)19;/h1,3,5,10-11,13,16-17,20H,2,4,6H2,(H,18,19);/q;+1/p-1/t10-,11+,13+;/m1./s1

InChI Key

WJTBMLZWEDIMFJ-CHZGQIEOSA-M

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CC[C@H]([C@@H]([C@H](CC(=O)[O-])O)O)O.[Na+]

SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CC(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CC(=O)[O-])O)O)O.[Na+]

Other CAS RN

141267-47-2

synonyms

2,6,7-trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid
2,6,7-trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid, monosodium salt
TDDCPH

Origin of Product

United States

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